2-(1,3-Benzodioxol-5-yl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
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Description
2-(1,3-Benzodioxol-5-yl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C15H8ClF3N2O2 and its molecular weight is 340.69. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to exhibit a broad range of biological activities . They can interact with various targets, including microtubules and their component protein, tubulin .
Mode of Action
Imidazole-containing compounds, which share structural similarities, are known to modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure . This interaction can lead to mitotic blockade and cell apoptosis .
Biochemical Pathways
Imidazole-containing compounds are known to affect various biochemical pathways due to their broad range of biological activities . For instance, they can impact the hormonal control of glucose homeostasis, Wnt signaling, and regulation of transcription factors and microtubules .
Result of Action
Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3N2O2/c16-10-4-9(15(17,18)19)5-21-6-11(20-14(10)21)8-1-2-12-13(3-8)23-7-22-12/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSHJTSRZAUFTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CN4C=C(C=C(C4=N3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.